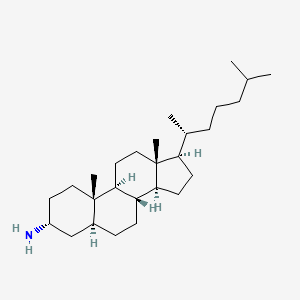
Esomeprazole (magnesium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esomeprazole (magnesium salt) is a proton pump inhibitor used primarily to manage gastroesophageal reflux disease (GERD), reduce the risk of NSAID-associated gastric ulcers, and treat conditions causing gastric acid hypersecretion, such as Zollinger-Ellison syndrome . It is the S-isomer of omeprazole and is marketed under the brand name Nexium . Esomeprazole works by inhibiting the final step in gastric acid production, providing relief from acid-related disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of esomeprazole (magnesium salt) involves several steps:
Condensation Reaction: Omeprazole thioether is prepared through a condensation reaction.
Chiral Oxidation: The thioether undergoes chiral oxidation to form esomeprazole.
Salt Formation: Esomeprazole potassium is formed through a potassium salt reaction.
Ion Exchange: Esomeprazole potassium is then converted to esomeprazole magnesium trihydrate via an ion exchange reaction.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while maintaining mild and safe reaction conditions. The process typically involves the ion exchange reaction of esomeprazole sodium or potassium salt with a magnesium salt in methanol .
Types of Reactions:
Oxidation: Esomeprazole is synthesized from omeprazole thioether through an oxidation reaction.
Common Reagents and Conditions:
Oxidizing Agents: Used in the chiral oxidation step.
Magnesium Methoxide: Utilized in the formation of esomeprazole magnesium.
Major Products:
Esomeprazole Magnesium Trihydrate: The primary product formed through the ion exchange reaction.
Aplicaciones Científicas De Investigación
Esomeprazole (magnesium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of proton pump inhibitors.
Medicine: Widely used in the treatment of GERD, peptic ulcer disease, and Zollinger-Ellison syndrome.
Mecanismo De Acción
Esomeprazole exerts its effects by selectively inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion . The binding of esomeprazole to the proton pump is irreversible, resulting in prolonged antisecretory effects .
Comparación Con Compuestos Similares
- Omeprazole
- Pantoprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Esomeprazole’s unique properties, such as its chiral specificity and prolonged duration of action, make it a valuable compound in the treatment of acid-related disorders .
Propiedades
Fórmula molecular |
C17H18MgN3O3S+ |
|---|---|
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+2/t24-;/m0./s1 |
Clave InChI |
VDGDWWUKRIBTIH-JIDHJSLPSA-N |
SMILES isomérico |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate](/img/structure/B10800219.png)
![3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea](/img/structure/B10800224.png)
![[(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800232.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800253.png)

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane](/img/structure/B10800268.png)
![[(1S,2S,3R,4R,5S,6S,7S,8R,9S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800276.png)

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800291.png)
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B10800299.png)
![magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B10800311.png)

